

Introduction: Redefining Solvent Selection in Modern Chemistry

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Compound of Interest

Compound Name: 1-(Ethoxy)nonafluorobutane

Cat. No.: B063957

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The pursuit of sustainability in chemical sciences has catalyzed a paradigm shift from traditional, often hazardous organic solvents to greener, more benign alternatives.[1] Within this evolving landscape, hydrofluoroethers (HFEs) have emerged as a significant class of compounds, offering a unique balance of performance, safety, and reduced environmental impact.[2][3][4] This guide provides a comprehensive technical overview of **1-(Ethoxy)nonafluorobutane** (CAS No. 163702-05-4), a prominent HFE known commercially as HFE-7200.[5][6]

Developed as a third-generation replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), **1-(Ethoxy)nonafluorobutane** addresses the critical need for solvents with zero ozone depletion potential (ODP) and low global warming potential (GWP).[2][3][7][8] Its distinct molecular architecture—a nonafluorobutyl group linked to an ethoxy group—confers exceptional chemical and thermal stability, low toxicity, and non-flammability, making it a versatile tool for researchers, scientists, and drug development professionals.[4][7] This document delves into the core physicochemical properties, synthesis, applications, and the critical EHS (Environmental, Health, and Safety) profile of this advanced solvent, providing field-proven insights and actionable protocols.

Core Physicochemical & Molecular Characteristics

Understanding the fundamental properties of a solvent is paramount to its effective application. **1-(Ethoxy)nonafluorobutane** is a colorless, odorless liquid whose utility is rooted in its unique physical and chemical characteristics, largely dictated by its high degree of fluorination.[3][5]

The strong electron-withdrawing nature of the nonafluorobutyl group and the stability of the C-F bond render the molecule highly inert and resistant to oxidation and reduction under normal conditions.^[7]

Table 1: Key Physicochemical Properties of **1-(Ethoxy)nonafluorobutane**

Property	Value	Source(s)
CAS Number	163702-05-4	[5] [9]
Molecular Formula	C ₆ H ₅ F ₉ O	[5] [9] [10]
Molecular Weight	264.09 g/mol	[5] [9] [10]
Boiling Point	76 °C (169 °F)	[5] [11]
Melting Point	-138 °C (-216 °F)	[5] [12] [13]
Density	1.428 g/mL at 25 °C	[5] [10]
Vapor Pressure	156 mmHg (14,532.1 Pa) at 25 °C	[5] [11]
Flash Point	None (No flash point)	[5] [11]
Refractive Index	n _{20/D} 1.282	[5] [12]
Water Solubility	Nil	[11]
Ozone Depletion Potential (ODP)	0	[7]

These properties, particularly its defined boiling point, low surface tension, and lack of a flashpoint, make it an excellent candidate for applications requiring high volatility, non-flammability, and minimal residue upon evaporation.^[5]^[7]

Synthesis Pathway: A Look into its Formation

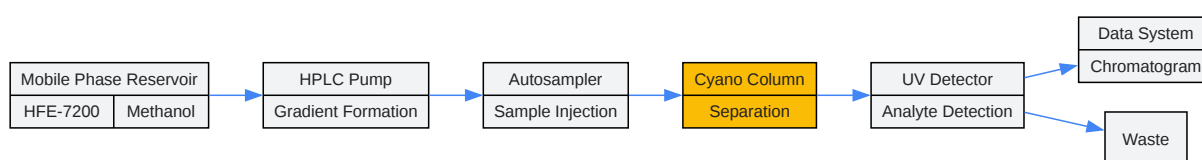
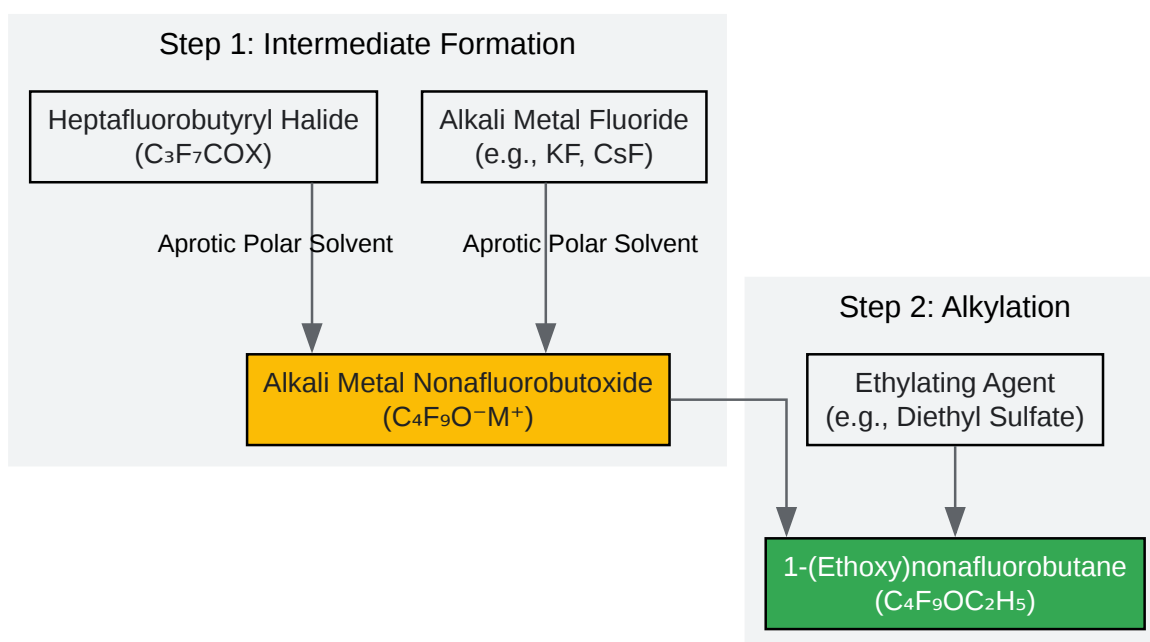
The industrial synthesis of **1-(Ethoxy)nonafluorobutane** is a multi-step process designed for high purity and yield. The general methodology involves the formation of an alkali metal nonafluorobutoxide intermediate, which is subsequently alkylated.^[14]

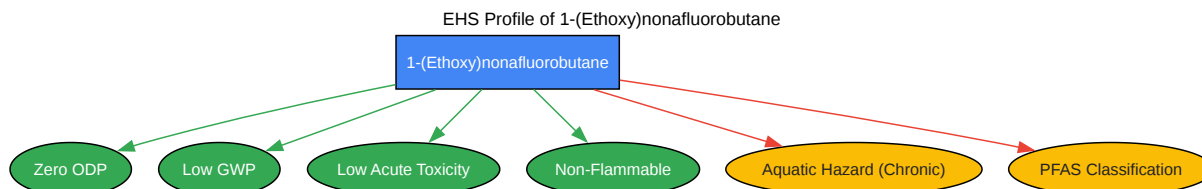
A typical synthesis workflow involves:

- **Intermediate Formation:** Heptafluorobutyryl halide (e.g., chloride or fluoride) is reacted with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in an aprotic polar solvent.^{[7][14]} This reaction forms the highly reactive alkali metal nonafluorobutoxide ($C_4F_9O^-M^+$) intermediate.^{[7][14]}
- **Alkylation:** The intermediate is then reacted with an ethylating agent, such as diethyl sulfate, to introduce the ethoxy group, yielding the final **1-(Ethoxy)nonafluorobutane** product.^[14]

The final product is typically purified via distillation, and its structure and purity are confirmed using analytical techniques like GC-MS, FT-IR, and NMR spectroscopy.^{[7][14]}

Simplified Synthesis of 1-(Ethoxy)nonafluorobutane





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